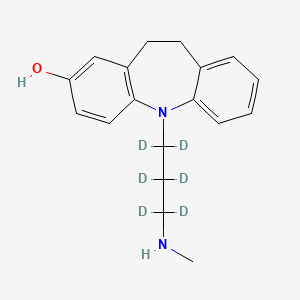

2-Hydroxy Desipramine-d6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C18H22N2O |

|---|---|

分子量 |

288.4 g/mol |

IUPAC名 |

11-[1,1,2,2,3,3-hexadeuterio-3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |

InChI |

InChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3/i4D2,11D2,12D2 |

InChIキー |

NVJBOLMRGMDGLD-NPUHHBJXSA-N |

異性体SMILES |

[2H]C([2H])(C([2H])([2H])NC)C([2H])([2H])N1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |

正規SMILES |

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy Desipramine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy Desipramine-d6, a deuterated analog of a key active metabolite of the tricyclic antidepressant Desipramine. This document details its chemical properties, proposed synthesis, and critical applications in analytical and pharmacokinetic studies. It includes detailed experimental protocols for its use as an internal standard, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is the deuterium-labeled form of 2-Hydroxy Desipramine, which is a pharmacologically active metabolite of the widely used antidepressant, Desipramine.[1] Due to its structural similarity and mass difference from the unlabeled compound, this compound serves as an invaluable internal standard for quantitative analysis in various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2][3] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of Desipramine and its metabolites in complex biological matrices. This is crucial for therapeutic drug monitoring, pharmacokinetic and pharmacodynamic studies, and metabolic research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-(3-(methylamino)propyl-1,1,2,2,3,3-d6)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol | [4] |

| Synonyms | 2-Hydroxydemethylimipramine-d6, 2-Hydroxydesmethylimipramine-d6, GP 36329-d6 | [5] |

| Molecular Formula | C₁₈H₁₆D₆N₂O | [5] |

| Molecular Weight | 288.42 g/mol | [2] |

| Parent Drug | Desipramine | [4] |

| Primary Application | Internal standard for analytical and pharmacokinetic research | [2][4] |

Proposed Synthesis of this compound

A common precursor for the synthesis of Desipramine and its analogs is iminodibenzyl (B195756). The synthesis of iminodibenzyl itself typically starts from o-nitrotoluene, proceeding through condensation, reduction, and cyclization steps.

A plausible approach for the synthesis of this compound could involve the following conceptual steps:

-

Synthesis of a Deuterated Precursor: A key step would be the introduction of deuterium atoms onto the propylamino side chain. This could potentially be achieved by using a deuterated starting material, such as a deuterated 3-chloropropanol or a related synthon, in the alkylation of a protected iminodibenzyl intermediate.

-

Hydroxylation of the Tricyclic Core: The hydroxyl group at the 2-position of the dibenzo[b,f]azepine ring system would need to be introduced. This could be accomplished through electrophilic aromatic substitution on the iminodibenzyl core, followed by conversion of the substituent to a hydroxyl group.

-

Attachment and a-alkylation of the Side Chain: The deuterated propylamino side chain would then be attached to the nitrogen atom of the hydroxylated tricyclic core.

-

Final Deprotection Steps: Any protecting groups used during the synthesis would be removed to yield the final this compound product.

Further research into specific deuterating agents and reaction conditions for analogous tricyclic compounds would be necessary to optimize this proposed pathway.

Role in Biological Systems and Mechanism of Action

2-Hydroxy Desipramine is an active metabolite of Desipramine, meaning it contributes to the overall pharmacological effects of the parent drug. Desipramine, and by extension its hydroxylated metabolite, primarily functions as a potent inhibitor of the norepinephrine (B1679862) transporter (NET). It also inhibits the serotonin (B10506) transporter (SERT), but to a lesser extent.[1] This inhibition of neurotransmitter reuptake leads to an increased concentration of norepinephrine and serotonin in the synaptic cleft, enhancing neurotransmission. This is believed to be the primary mechanism behind its antidepressant effects.

The metabolic pathway of Desipramine primarily involves hydroxylation by the cytochrome P450 enzyme CYP2D6 to form 2-Hydroxy Desipramine. This metabolite can then be further metabolized through glucuronidation.

Signaling and Metabolic Pathways

The following diagrams illustrate the metabolic pathway of Desipramine and its mechanism of action at the neuronal synapse.

Experimental Protocols

This compound is predominantly used as an internal standard in analytical methods for the quantification of Desipramine and its metabolites in biological samples. Below are detailed protocols for LC-MS/MS and GC-MS methods.

LC-MS/MS Method for Simultaneous Determination of Desipramine and 2-Hydroxydesipramine in Human Plasma

This method is adapted from a qualified high-throughput assay.

5.1.1 Materials and Reagents

-

Human plasma (EDTA)

-

Desipramine and 2-Hydroxydesipramine analytical standards

-

This compound (or a suitable deuterated analog like d4-Desipramine) as internal standard (ISTD)

-

Methanol (HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Methyl tert-butyl ether (MTBE, HPLC grade)

-

Ammonium formate

-

Formic acid

-

Basic buffer solution

-

Polypropylene 96-well plates

5.1.2 Sample Preparation Workflow

5.1.3 HPLC Chromatography Conditions

| Parameter | Value |

| Column | Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm |

| Mobile Phase | 80:20 ACN:10 mM HCOONH₄, pH 2.5 with HCOOH |

| Flow Rate | Not specified |

| Run Time | 2.5 minutes |

| Retention Time | Desipramine: ~0.9 min, 2-Hydroxydesipramine: ~1.0 min |

5.1.4 MS/MS Detection

| Parameter | Value |

| Mass Spectrometer | API 4000 or equivalent |

| Source | Electrospray Ionization (ESI) |

| Ion Mode | Positive |

| Ions Monitored (m/z) | Desipramine: 267.3 → 72.2, 2-Hydroxydesipramine: 283.3 → 72.2, d4-Desipramine (ISTD): 271.3 → 72.2 |

GC-MS Method for the Determination of Desipramine Metabolites in Plasma

This protocol is based on a method using deuterated analogs as internal standards.

5.2.1 Materials and Reagents

-

Human plasma

-

Desipramine and 2-Hydroxydesipramine analytical standards

-

Deuterated internal standards (e.g., this compound)

-

Ethyl acetate

-

Isopropanol

-

N-methyl-bis-trifluoroacetamide (MBTFA) for derivatization

-

Nitrogen gas for evaporation

5.2.2 Sample Preparation

-

Spiking: To a plasma sample, add a known amount of the deuterated internal standard solution.

-

First Extraction: Adjust the pH of the plasma sample to 9 with a suitable buffer and extract with ethyl acetate.

-

Second Extraction: Adjust the pH of the aqueous layer to >11 and extract with a mixture of hexane and isopropanol.

-

Combine and Evaporate: Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

-

Derivatization: Add MBTFA to the dried residue to form trifluoroacetyl derivatives of the analytes and internal standard.

-

Analysis: Analyze the derivatized sample by GC-MS.

5.2.3 GC-MS Conditions

-

Gas Chromatograph: Equipped with a suitable capillary column for the separation of tricyclic antidepressants.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to monitor the specific ions of the derivatized analytes and internal standards.

-

Ionization Mode: Electron Ionization (EI).

Quantitative Data

The use of this compound as an internal standard allows for the generation of precise and accurate quantitative data. The following tables summarize typical parameters from validated analytical methods.

Table 1: LC-MS/MS Method Performance

| Parameter | Desipramine | 2-Hydroxydesipramine |

| Linearity Range | Typically in the low ng/mL to several hundred ng/mL range | Typically in the low ng/mL to several hundred ng/mL range |

| Lower Limit of Quantification (LLOQ) | ~0.5 - 5 ng/mL | ~0.5 - 5 ng/mL |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Precision (% CV) | < 15% | < 15% |

| Recovery | > 80% | > 80% |

Table 2: Pharmacokinetic Parameters of Desipramine and 2-Hydroxydesipramine in Healthy Volunteers (50 mg oral dose of Desipramine)

| Parameter | Desipramine | 2-Hydroxydesipramine | Reference |

| Tmax (hours) | 4 - 6 | Not specified | [1] |

| AUC (ng·h/mL) | Varies significantly between individuals | 51% to 94% of Desipramine AUC | [4] |

| Half-life (hours) | 12 - 24 | Not specified |

Conclusion

This compound is an essential tool for researchers, scientists, and drug development professionals working with the tricyclic antidepressant Desipramine. Its use as an internal standard in sophisticated analytical techniques like LC-MS/MS and GC-MS ensures the generation of reliable and accurate data for therapeutic drug monitoring, pharmacokinetic studies, and metabolic profiling. This in-depth technical guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, its biological role, and detailed experimental protocols for its application, underscoring its importance in advancing our understanding of Desipramine's pharmacology.

References

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy Desipramine-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 2-Hydroxy Desipramine-d6, a deuterated metabolite of the tricyclic antidepressant Desipramine (B1205290). This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and analysis.

Core Chemical Properties

This compound is the deuterium-labeled form of 2-Hydroxy Desipramine, a primary active metabolite of Desipramine. The incorporation of six deuterium (B1214612) atoms provides a stable isotopic label, making it an invaluable tool in analytical and pharmacokinetic studies.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its non-deuterated analog. Data for the deuterated compound is limited; therefore, values for the non-deuterated form are provided for reference and are expected to be very similar.

| Property | This compound | 2-Hydroxy Desipramine (non-deuterated) | Source |

| Molecular Formula | C₁₈H₁₆D₆N₂O | C₁₈H₂₂N₂O | [1] |

| Molecular Weight | 324.88 g/mol (as HCl salt) | 282.38 g/mol | [1] |

| CAS Number | 2733014-96-3 (HCl salt) | 1977-15-7 | [2] |

| IUPAC Name | 10,11-Dihydro-5-[3-(methylamino)propyl-d6]-5H-dibenz[b,f]azepin-2-ol Hydrochloride | 10,11-Dihydro-5-[3-(methylamino)propyl]-5H-dibenz[b,f]azepin-2-ol | [3] |

| Appearance | Not available | Not available | |

| Melting Point | Not available | Not available | |

| Boiling Point | Not available | Not available | |

| Water Solubility | Not available | Not available | |

| pKa (strongest acidic) | Not available | ~10.1 | [4] |

| pKa (strongest basic) | Not available | ~9.9 | [4] |

| LogP | Not available | Not available | |

| Storage | 2-8°C, protected from light | 2-8°C, protected from light | [1] |

Metabolic Pathway and Pharmacological Significance

Desipramine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form 2-Hydroxydesipramine (B23142).[5] This metabolite is pharmacologically active and is believed to contribute to the overall antidepressant effect of Desipramine.[6][7] The process of glucuronidation further metabolizes 2-Hydroxydesipramine to facilitate its excretion.[5] The deuteration of this compound makes it an ideal internal standard for quantifying the levels of its non-deuterated counterpart in biological matrices during pharmacokinetic and therapeutic drug monitoring studies.[3]

The primary mechanism of action of Desipramine, and by extension its active metabolite, involves the inhibition of the norepinephrine (B1679862) transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[8][9] It has a lesser effect on the serotonin (B10506) transporter (SERT).[8] This modulation of neurotransmitter levels is central to its therapeutic effects in treating depression and other conditions.[8]

Metabolic Pathway of Desipramine

Caption: Metabolic conversion of Desipramine to its hydroxylated and glucuronidated metabolites.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible quantification of this compound and its non-deuterated analog. The following protocols are based on established analytical techniques.

Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of 2-Hydroxydesipramine in serum or plasma for pharmacokinetic studies.[10]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of serum or plasma, add an appropriate amount of internal standard (e.g., a structurally similar tricyclic antidepressant).

-

Alkalinize the sample with a suitable buffer (e.g., sodium carbonate).

-

Extract the analytes with an organic solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol).

-

Vortex and centrifuge to separate the phases.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

2. HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer, isocratically or with a gradient.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at an appropriate wavelength (e.g., 214 nm).

-

Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Workflow for HPLC-UV Analysis

Caption: Step-by-step workflow for the quantification of 2-Hydroxydesipramine using HPLC-UV.

Synthesis of Deuterated Analogs

Conclusion

This compound is an essential tool for the precise and accurate quantification of the active metabolite of Desipramine. Its stable isotopic label ensures its utility as an internal standard in various analytical methodologies, aiding in pharmacokinetic studies and therapeutic drug monitoring. This guide provides core chemical properties, metabolic context, and foundational experimental protocols to support further research and development in this area.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemwhat.com [chemwhat.com]

- 3. veeprho.com [veeprho.com]

- 4. 2-Hydroxydesipramine | C18H22N2O | CID 121249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Antidepressant activity of 2-hydroxydesipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]

- 9. Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 11C-labeled desipramine and its metabolite 2-hydroxydesipramine: potential radiotracers for PET studies of the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Exhaustive Syntheses of Deuterium-labelled Compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of 2-Hydroxy Desipramine-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy Desipramine-d6, a crucial analytical tool in pharmaceutical research and development. As the deuterated internal standard for 2-Hydroxy Desipramine (B1205290), a major active metabolite of the tricyclic antidepressant Desipramine, it plays a pivotal role in pharmacokinetic and metabolic studies.[1][2] The incorporation of six deuterium (B1214612) atoms on the propylamino side chain offers a distinct mass shift, enabling precise and accurate quantification in complex biological matrices by mass spectrometry.

Synthesis of this compound

Caption: Conceptual synthetic workflow for this compound.

Characterization of this compound

The definitive identification and purity assessment of this compound would be accomplished through a combination of spectroscopic and chromatographic techniques. The expected analytical data is summarized in the table below.

| Analytical Technique | Expected Results |

| Mass Spectrometry (MS) | Molecular Ion (M+H)+: m/z 325.2 (consistent with C18H16D6N2O) Key Fragments: Loss of the deuterated side chain. |

| Proton NMR (¹H NMR) | Signals corresponding to the aromatic and dibenzazepine (B1670418) core protons. Absence or significant reduction of signals corresponding to the propylamino side chain protons. |

| Carbon-13 NMR (¹³C NMR) | Signals consistent with the carbon skeleton of the 2-hydroxy-dibenzazepine core. Signals for the deuterated carbons on the side chain may be broadened or show altered splitting patterns. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, with retention time determined by the specific column and mobile phase used. |

| Purity (by HPLC) | ≥98% |

Experimental Protocols

General Characterization Workflow

The following diagram illustrates a typical workflow for the characterization and use of this compound as an internal standard.

Caption: Workflow for characterization and application of this compound.

Representative LC-MS/MS Protocol for Quantification

This protocol is adapted from methods used for the analysis of Desipramine and its metabolites.[3]

1. Sample Preparation:

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

-

HPLC System: A standard HPLC system capable of binary gradient elution.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

2-Hydroxy Desipramine: To be determined (e.g., Q1: 283.2 -> Q3: 72.2)

-

This compound: To be determined (e.g., Q1: 325.2 -> Q3: 78.2)

-

Biological Significance and Signaling Pathways

Desipramine, the parent drug of 2-Hydroxy Desipramine, primarily functions as a norepinephrine (B1679862) reuptake inhibitor. Its metabolite, 2-Hydroxy Desipramine, is also pharmacologically active. The metabolism of Desipramine is primarily mediated by the cytochrome P450 enzyme CYP2D6.[4] Genetic variations in CYP2D6 can lead to significant differences in the plasma concentrations of Desipramine and its hydroxylated metabolite, impacting both therapeutic efficacy and potential for adverse effects.

Caption: Metabolic pathway of Desipramine to 2-Hydroxy Desipramine.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical science, particularly within pharmaceutical and life science research, the accuracy, reproducibility, and reliability of quantitative measurements are paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals. By delving into the core principles, synthesis, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612) (²H or D). This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays.[1] The fundamental principle, known as isotope dilution mass spectrometry (IDMS), lies in their near-identical chemical and physical properties to the analyte of interest.[2][3]

By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[4] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard.[5][6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise quantification of the analyte.[5]

Key Advantages:

-

Co-elution with Analyte: In chromatographic separations like liquid chromatography (LC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, including potential matrix effects.[3]

-

Correction for Matrix Effects: Biological matrices are complex and can suppress or enhance the ionization of an analyte, leading to inaccurate results.[7] Since a deuterated internal standard is chemically almost identical to the analyte, it experiences the same matrix effects, allowing for effective normalization.[7]

-

Compensation for Procedural Variability: Any loss of analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is mirrored by a proportional loss of the deuterated internal standard.[1][6] This ensures that the final calculated concentration is unaffected by recovery inconsistencies.

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the validation of bioanalytical methods, as outlined in guidelines such as the ICH M10.[8][9][10]

Synthesis of Deuterated Internal Standards

The incorporation of deuterium into a molecule is a critical process that determines the quality and reliability of the internal standard. The two primary strategies for synthesis are hydrogen/deuterium (H/D) exchange and de novo chemical synthesis.[11][12]

-

Hydrogen/Deuterium Exchange: This method involves replacing existing hydrogen atoms with deuterium by exposing the molecule to a deuterium source, such as deuterated water (D₂O) or other deuterated solvents.[6][13] The reaction can be catalyzed by acids, bases, or metals.[13] While often simpler and more cost-effective, this method requires careful selection of conditions to ensure deuterium is incorporated at stable, non-exchangeable positions.[11][14] Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups can sometimes be prone to back-exchange with hydrogen from the solvent, compromising the integrity of the standard.[14]

-

De Novo Chemical Synthesis: This approach involves the complete synthesis of the target molecule using deuterated starting materials or reagents.[11] This method offers greater control over the position and number of deuterium labels, ensuring stability and high isotopic enrichment.[11][12] For example, a deuterated version of a drug can be synthesized from a deuterated precursor, building the stable isotopes into the molecular structure from the ground up.[11]

A generalized workflow for the synthesis of deuterium-labeled internal standards.

Data Presentation: Quantitative Comparison

The superiority of deuterated internal standards over other types, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods.

| Parameter | Deuterated Internal Standard (SIL-IS) | Analog Internal Standard (A-IS) | Rationale for Superior Performance |

| Inter-patient Assay Precision (%CV) for Sirolimus | 2.7% - 5.7% | 7.6% - 9.7% | The SIL-IS co-elutes and experiences the same matrix effects as sirolimus, providing better normalization across different patient samples.[1] |

| Accuracy (%Bias) in Complex Cannabis Matrix | -5% to +8% | -35% to +45% | The analog IS has different chromatographic behavior and is affected differently by matrix components, leading to significant bias.[2] |

| IS-Normalized Matrix Factor (%CV) | < 10% | > 25% | The near-identical chemical nature of the deuterated IS ensures it tracks the analyte's response variability due to matrix effects much more closely.[15] |

Table 1: Comparison of performance metrics between deuterated and analog internal standards.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful quantitative analysis using deuterated internal standards.

Sample Preparation: Protein Precipitation for a Drug in Human Plasma

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[1]

-

Sample Aliquoting: To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.

-

Mixing: Briefly vortex the mixture to ensure homogeneity.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid, if required for analyte stability) to precipitate the plasma proteins.

-

Vortexing: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

This is a general protocol for the quantification of a small molecule and its deuterated internal standard. Specific parameters will need to be optimized for the particular analyte.

-

Instrumentation:

-

UHPLC or HPLC System

-

Triple Quadrupole Mass Spectrometer

-

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to ensure good peak shape and separation from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing individual standard solutions.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[1]

-

Workflow for quantitative analysis using a deuterated internal standard.

Logical Relationships and Considerations

The effective use of deuterated internal standards requires a logical approach to method development and a clear understanding of potential challenges.

Mitigating Matrix Effects

The primary role of a deuterated internal standard is to compensate for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix.

Compensation for matrix effects by a deuterated internal standard.

The Isotope Effect

While deuterated standards are nearly identical to their non-deuterated counterparts, the increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect."[1] This can be particularly noticeable in reversed-phase liquid chromatography, where the deuterated compound may elute slightly earlier. While often negligible, a significant isotope effect can lead to differential matrix effects if the analyte and internal standard do not experience the same degree of ion suppression or enhancement at their respective elution times.[4] Therefore, co-elution should be verified during method development.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their physicochemical properties, appropriate synthesis and selection, and careful method validation are essential for their successful implementation in regulated and research environments. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the integrity and defensibility of their analytical data, a cornerstone of successful drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 8. benchchem.com [benchchem.com]

- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

The Gold Standard in Precision: A Technical Guide to 2-Hydroxy Desipramine-d6 for Therapeutic Drug Monitoring

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic drug monitoring (TDM) for tricyclic antidepressants, achieving the highest levels of accuracy and precision is paramount for patient safety and optimal therapeutic outcomes. This technical guide delves into the core of high-fidelity bioanalysis, focusing on the application of 2-Hydroxy Desipramine-d6 as a deuterated internal standard in the quantitative analysis of Desipramine (B1205290) and its active metabolite, 2-Hydroxydesipramine (B23142).

Desipramine, a secondary amine tricyclic antidepressant, is the active metabolite of imipramine (B1671792) and is primarily used in the management of depression.[1] Its therapeutic efficacy is closely linked to plasma concentrations, necessitating careful monitoring to maintain levels within the therapeutic window and avoid toxicity.[2] The metabolism of Desipramine is extensive, with the major pathway being hydroxylation via the cytochrome P450 enzyme CYP2D6 to form 2-Hydroxydesipramine, an active metabolite that also contributes to the overall therapeutic and potential toxic effects.[1][3] Given the significant inter-individual variability in drug metabolism, often due to genetic polymorphisms in CYP2D6, TDM is a critical tool for personalized dosing.[2]

The use of stable isotope-labeled internal standards, particularly deuterated analogs like this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[4] These standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they co-elute and experience similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[4][5] This guide provides a comprehensive overview of the application of this compound in TDM, complete with detailed experimental protocols, quantitative data summaries, and visual representations of metabolic pathways and analytical workflows.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of Desipramine and its metabolite using analytical methods that employ internal standards.

Table 1: Pharmacokinetic Parameters of Desipramine and 2-Hydroxydesipramine

| Parameter | Desipramine | 2-Hydroxydesipramine | Reference |

| Half-life (t½) | 17 hours (range: 14-60) | 22 hours | [2] |

| Volume of Distribution (Vd) | 33-42 L/kg | - | [2] |

| Clearance (Cl) | 1.4-1.8 L/h/kg | - | [2] |

| Protein Binding | 90% | - | [2] |

| Bioavailability (F) | 0.33-0.5 | - | [2] |

| Time to Peak Plasma Concentration | 4-6 hours | - | [1] |

| Metabolite to Parent Drug Ratio (AUC) | 51% to 94% | - | [6] |

Table 2: LC-MS/MS Method Parameters for the Simultaneous Determination of Desipramine and 2-Hydroxydesipramine

| Parameter | Value | Reference |

| Mass Spectrometer | API 4000 | [7] |

| Ion Source | Electrospray Ionization (ESI) | [7] |

| Ion Mode | Positive | [7] |

| Ions Monitored (m/z) | Desipramine: 267.3 → 72.2 | [7] |

| 2-Hydroxydesipramine: 283.3 → 72.2 | [7] | |

| d4-Desipramine (ISTD): 271.3 → 72.2 | [7] | |

| HPLC Column | Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm | [7] |

| Mobile Phase | 80:20 Acetonitrile (B52724):10 mM Ammonium Formate, pH 2.5 with Formic Acid | [7] |

| Run Time | 2.5 minutes | [7] |

| Retention Time | Desipramine: 0.9 minutes | [7] |

| 2-Hydroxydesipramine: 1.0 minutes | [7] |

Table 3: HPLC-UV Method Validation for Desipramine and 2-Hydroxydesipramine

| Parameter | Desipramine | 2-Hydroxydesipramine | Reference |

| Linearity Range | 1 to 100 µg/L | 1 to 100 µg/L | [8] |

| Correlation Coefficient (r) | 1.000 | 1.000 | [8] |

| Between-run CV (20 µg/L) | 3.9% | 3.4% | [8] |

| Between-run CV (60 µg/L) | 3.6% | 3.8% | [8] |

Experimental Protocols

This section provides detailed methodologies for the analysis of Desipramine and 2-Hydroxydesipramine in biological matrices, incorporating the use of a deuterated internal standard.

Protocol 1: Sample Preparation using Protein Precipitation for LC-MS/MS Analysis

This protocol is a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.[4]

Materials:

-

Plasma sample

-

This compound internal standard stock solution

-

Cold acetonitrile (ACN) with 0.1% formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the this compound internal standard stock solution to the plasma sample.

-

Vortex briefly to ensure thorough mixing.

-

Add 300 µL of cold ACN with 0.1% formic acid to the sample to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction for LC-MS/MS Analysis

This protocol utilizes liquid-liquid extraction for a cleaner sample extract, which can be beneficial for reducing matrix effects.[7]

Materials:

-

Human plasma (EDTA) sample

-

Internal standard (ISTD) solution (e.g., d4-Desipramine)

-

Basic buffer

-

Methyl tert-butyl ether (MTBE)

-

Automated liquid handler (optional)

-

96-well polypropylene (B1209903) plate

-

Centrifuge

-

Sample evaporator

-

Reconstitution solution (e.g., 90% ACN)

Procedure:

-

Aliquot 50.0 µL of the human plasma sample into a clean tube or well of a 96-well plate.

-

Add 25.0 µL of the internal standard solution.

-

Add a basic buffer to all samples and mix.

-

Perform liquid-liquid extraction by adding MTBE. Mix thoroughly.

-

Centrifuge the samples to separate the aqueous and organic layers.

-

Transfer the organic supernatant to a clean 96-well polypropylene plate.

-

Evaporate the samples to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in an appropriate volume of the reconstitution solution (e.g., 90% ACN).

-

The samples are now ready for injection into the LC-MS/MS system.

Visualizations

The following diagrams illustrate the metabolic pathway of Desipramine and a typical experimental workflow for therapeutic drug monitoring.

Figure 1. Metabolic pathway of Imipramine to Desipramine and its subsequent metabolism.

Figure 2. General experimental workflow for therapeutic drug monitoring.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medicinesinformation.co.nz [medicinesinformation.co.nz]

- 3. ClinPGx [clinpgx.org]

- 4. benchchem.com [benchchem.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. celerion.com [celerion.com]

- 8. Determination of serum desipramine and 2-hydroxydesipramine for pharmacokinetic applications by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolism of Desipramine to its 2-Hydroxy Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of the tricyclic antidepressant desipramine (B1205290), with a specific focus on its major active metabolite, 2-hydroxydesipramine (B23142). This document details the metabolic pathways, pharmacokinetic profiles, and pharmacological activities of both compounds. Furthermore, it provides detailed experimental protocols for their quantification and in vitro metabolism studies, supplemented with visualizations of key biological pathways and experimental workflows.

Introduction

Desipramine, a secondary amine tricyclic antidepressant (TCA), is the active metabolite of imipramine.[1][2] It primarily functions as a selective and potent inhibitor of the norepinephrine (B1679862) transporter (NET), leading to an increase in the synaptic concentration of norepinephrine.[2] The metabolism of desipramine is a critical factor in its therapeutic efficacy and safety profile, with the formation of the active metabolite, 2-hydroxydesipramine, playing a significant role. This guide delves into the core aspects of desipramine metabolism, providing researchers and drug development professionals with essential data and methodologies for their work.

Desipramine Metabolism and the Role of CYP2D6

The primary metabolic pathway for desipramine is 2-hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[1][3][4] The product of this reaction, 2-hydroxydesipramine, is itself pharmacologically active.[5][6] The CYP1A2 enzyme also contributes to a lesser extent to desipramine metabolism.[1]

The genetic polymorphism of the CYP2D6 gene is a major source of interindividual variability in desipramine plasma concentrations.[7] Individuals can be classified into different metabolizer phenotypes, including poor, intermediate, extensive (normal), and ultrarapid metabolizers. Poor metabolizers exhibit significantly higher plasma concentrations of desipramine at standard doses, which can increase the risk of adverse effects, while ultrarapid metabolizers may have lower plasma levels, potentially leading to a lack of therapeutic efficacy.[7]

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profiles of desipramine and its 2-hydroxy metabolite are summarized in the table below. These parameters can be significantly influenced by the individual's CYP2D6 genotype.

| Parameter | Desipramine | 2-Hydroxydesipramine | Reference(s) |

| Peak Plasma Concentration (Cmax) | Dose-dependent; 140.2 ± 140.0 ng/mL (at 169.1 mg/day) | 56.5 ± 29.4 ng/mL (at 169.1 mg/day) | [8] |

| Time to Peak (Tmax) | 4 - 6 hours | Appears early in plasma | [1][5] |

| Area Under the Curve (AUC) | Varies significantly with CYP2D6 phenotype | 51% to 94% of desipramine AUC | [5] |

| Elimination Half-life (t½) | 12 - 30 hours | Longer than desipramine | [2] |

| Protein Binding | ~91% | - | [2] |

| Bioavailability | 60 - 70% | - | [2] |

| Therapeutic Plasma Concentration | 60 - 150 µg/L | Suggested to be similar to desipramine | [7] |

Pharmacological Activity

Desipramine is a potent inhibitor of the norepinephrine transporter (NET) and a less potent inhibitor of the serotonin (B10506) transporter (SERT). Its active metabolite, 2-hydroxydesipramine, also contributes to the overall pharmacological effect.

| Compound | Target | Parameter | Value | Reference(s) |

| Desipramine | NET | Ki | 4 nM | |

| SERT | Ki | 61 nM | ||

| DAT | Ki | 78720 nM | ||

| NET | IC50 | 4.2 nM | [9] | |

| SERT | IC50 | 64 nM | [9] | |

| DAT | IC50 | 82,000 nM | [9] | |

| 2-Hydroxydesipramine | - | - | Possesses antidepressant activity | [5][6] |

Experimental Protocols

Quantification of Desipramine and 2-Hydroxydesipramine in Human Plasma by HPLC-UV

This protocol is adapted from a validated method for the simultaneous determination of desipramine and 2-hydroxydesipramine in plasma.

4.1.1. Materials and Reagents

-

Desipramine hydrochloride standard

-

2-Hydroxydesipramine standard

-

Internal Standard (e.g., Nortriptyline)

-

Human plasma (EDTA)

-

Acetonitrile (HPLC grade)

-

Potassium phosphate (B84403) buffer (pH 7.0)

-

Sodium hydroxide (B78521) solution (1 M)

-

Hexane (HPLC grade)

-

Isoamyl alcohol

-

Hydrochloric acid (0.1 M)

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

4.1.2. Sample Preparation

-

To 1 mL of plasma in a glass tube, add 100 µL of the internal standard solution.

-

Add 200 µL of 1 M sodium hydroxide and vortex for 30 seconds.

-

Add 5 mL of a hexane:isoamyl alcohol (99:1, v/v) mixture.

-

Vortex for 2 minutes and then centrifuge at 2000 x g for 10 minutes.

-

Transfer the organic (upper) layer to a clean tube.

-

Add 150 µL of 0.1 M hydrochloric acid to the organic extract.

-

Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes.

-

Aspirate and discard the organic layer.

-

Inject 100 µL of the aqueous layer into the HPLC system.

4.1.3. Chromatographic Conditions

-

Mobile Phase: Acetonitrile and potassium phosphate buffer (e.g., 35:65, v/v), pH adjusted to 7.0.

-

Flow Rate: 1.5 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 215 nm.

In Vitro Metabolism of Desipramine using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of desipramine in vitro.

4.2.1. Materials and Reagents

-

Desipramine

-

Human Liver Microsomes (HLM)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

Incubator/water bath (37°C)

-

LC-MS/MS system for analysis

4.2.2. Incubation Procedure

-

Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in potassium phosphate buffer.

-

Pre-warm the reaction mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding desipramine (final concentration, e.g., 1 µM) and the NADPH regenerating system.

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis to quantify the remaining desipramine and the formation of 2-hydroxydesipramine.[10]

Visualizations

Desipramine Metabolism Pathway

Caption: Metabolic pathway of desipramine to 2-hydroxydesipramine.

Norepinephrine Reuptake Inhibition and Downstream Signaling

Caption: Norepinephrine reuptake inhibition and downstream signaling.

Experimental Workflow for In Vitro Metabolism Assay

Caption: Workflow for in vitro desipramine metabolism assay.

Conclusion

The metabolism of desipramine to its active 2-hydroxy metabolite is a crucial determinant of its clinical pharmacology. The significant influence of CYP2D6 genetic polymorphism on this pathway underscores the importance of personalized medicine approaches in antidepressant therapy. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the complex pharmacology of desipramine and to develop safer and more effective antidepressant medications. The provided visualizations aim to facilitate a clearer understanding of the underlying biological processes and experimental procedures.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Desipramine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. Desipramine and 2-hydroxy-desipramine pharmacokinetics in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antidepressant activity of 2-hydroxydesipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medicinesinformation.co.nz [medicinesinformation.co.nz]

- 8. 2-Hydroxydesipramine and desipramine plasma levels and electrocardiographic effects in depressed younger adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Difference in desipramine metabolic profile between wild-type and CYP2D6-humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Labeling in Drug Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of modern drug development. A thorough characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) properties is critical for assessing its safety and efficacy. Isotopic labeling, the practice of incorporating heavier, non-radioactive (stable) or radioactive isotopes into a drug molecule, has become an indispensable tool in these investigations. This technique allows researchers to trace the journey of a drug and its metabolites through a biological system with high precision and sensitivity.[1] This technical guide provides an in-depth overview of the principles, applications, experimental protocols, and data interpretation of isotopic labeling in drug metabolism studies.

Core Principles of Isotopic Labeling

Isotopic labeling involves the strategic replacement of one or more atoms in a drug molecule with their corresponding isotopes. These labeled molecules are chemically identical to their unlabeled counterparts and, in most cases, exhibit the same biological behavior.[1] However, their distinct mass or radioactive properties enable them to be detected and quantified using specialized analytical techniques.[1]

There are two primary types of isotopes used in drug metabolism studies:

-

Stable Isotopes: These are non-radioactive isotopes that possess extra neutrons, making them heavier than their more common elemental forms. Commonly used stable isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).[1] They are considered safe for use in human studies and are primarily detected using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

-

Radioisotopes: These are unstable isotopes that undergo radioactive decay, emitting radiation that can be detected with high sensitivity. The most frequently used radioisotopes in drug metabolism are carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H).[1] Techniques like liquid scintillation counting (LSC) and accelerator mass spectrometry (AMS) are used for their detection.[1]

A critical consideration in designing an isotopically labeled drug is the position of the label. It must be placed in a metabolically stable part of the molecule to prevent its premature loss during metabolic processes, which would render the tracer ineffective.[1]

Applications of Isotopic Labeling in Drug Metabolism

Isotopic labeling is a versatile technique employed in a wide array of studies throughout the drug development pipeline.

-

Mass Balance Studies: Often considered the gold standard for determining the routes and rates of excretion of a drug and its metabolites, these studies typically utilize ¹⁴C-labeled compounds.[1]

-

Metabolite Profiling and Identification: Isotopic labels provide a unique signature that allows for the unambiguous detection of a drug and its metabolites against the complex background of biological matrices like plasma, urine, and feces.[1]

-

Pharmacokinetic (PK) Studies: Labeled compounds are instrumental in determining key PK parameters such as bioavailability, clearance, and volume of distribution.[1]

-

In Vitro Metabolism Studies: Stable isotope-labeled compounds are used in in vitro systems, such as human liver microsomes, to elucidate metabolic pathways and identify the enzymes responsible for a drug's metabolism.[1]

-

Quantitative Analysis using Isotope Dilution: Stable isotope-labeled versions of a drug or its metabolites serve as ideal internal standards for highly accurate and precise quantification by mass spectrometry, a technique known as isotope dilution mass spectrometry.[1]

Data Presentation: Quantitative Data Summary

The quantitative data generated from isotopic labeling studies are crucial for regulatory submissions and for making informed decisions in the drug development process. The following tables provide illustrative examples of the types of data obtained.

Table 1: Example of Pharmacokinetic Parameters from a Human ADME Study with a ¹⁴C-Labeled Drug

| Parameter | Subject 1 | Subject 2 | Subject 3 | Subject 4 | Mean ± SD |

| Total Radioactivity | |||||

| Cmax (ng-eq/mL) | 250.3 | 265.1 | 248.9 | 255.7 | 255.0 ± 6.9 |

| Tmax (hr) | 2.0 | 1.5 | 2.0 | 1.8 | 1.8 ± 0.2 |

| AUC₀₋inf (ng-eqhr/mL) | 4567 | 4823 | 4501 | 4689 | 4645 ± 139 |

| Parent Drug | |||||

| Cmax (ng/mL) | 150.8 | 162.4 | 148.2 | 155.9 | 154.3 ± 6.0 |

| Tmax (hr) | 2.0 | 1.5 | 2.0 | 1.8 | 1.8 ± 0.2 |

| AUC₀₋inf (nghr/mL) | 2578 | 2855 | 2510 | 2698 | 2660 ± 153 |

| Mass Balance | |||||

| % Dose Excreted in Urine | 85.2 | 88.1 | 84.5 | 86.3 | 86.0 ± 1.5 |

| % Dose Excreted in Feces | 12.5 | 10.8 | 13.1 | 11.9 | 12.1 ± 1.0 |

| Total Recovery (%) | 97.7 | 98.9 | 97.6 | 98.2 | 98.1 ± 0.6 |

Disclaimer: This table is for illustrative purposes only and does not represent data from a specific study.

Table 2: Example of In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | T½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Warfarin (Positive Control) | 25.3 | 27.4 |

| Test Compound A | 45.8 | 15.1 |

| Test Compound B | 12.1 | 57.3 |

| Test Compound C | > 60 | < 11.6 |

Disclaimer: This table is for illustrative purposes only and does not represent data from a specific study.

Table 3: Example of Cross-Species Comparison of In Vitro Metabolic Stability

| Compound | Human CLint (µL/min/mg) | Rat CLint (µL/min/mg) | Dog CLint (µL/min/mg) | Monkey CLint (µL/min/mg) |

| Verapamil (High Clearance) | 150 | 210 | 180 | 165 |

| Test Compound D | 85 | 120 | 95 | 70 |

| Test Compound E | 15 | 5 | 25 | 10 |

Disclaimer: This table is for illustrative purposes only and does not represent data from a specific study.

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful execution of drug metabolism studies using isotopic labeling.

Protocol 1: Human Mass Balance Study with a ¹⁴C-Labeled Drug

This protocol is based on a typical design for a human ADME study.[2]

-

Investigational Product Preparation:

-

Synthesize the drug with a ¹⁴C label at a metabolically stable position.

-

Prepare the final drug product for oral administration, ensuring the total radioactivity per dose is within safe limits (e.g., 100 µCi).

-

Determine the specific activity, chemical purity, and radiochemical purity of the drug substance.

-

-

Subject Enrollment and Dosing:

-

Enroll a small cohort of healthy volunteers (typically 6-8 individuals).

-

Administer a single oral dose of the ¹⁴C-labeled drug.

-

-

Sample Collection:

-

Blood/Plasma: Collect blood samples at predetermined time points (e.g., pre-dose, and at multiple intervals post-dose) to characterize the pharmacokinetic profile of the parent drug and total radioactivity.

-

Urine and Feces: Collect all urine and feces for a specified period (e.g., 7-10 days, or until radioactivity is below a certain threshold) to determine the routes and extent of excretion.

-

-

Sample Analysis:

-

Total Radioactivity Measurement: Determine the total radioactivity in all collected samples (plasma, urine, feces homogenates) using liquid scintillation counting.

-

Metabolite Profiling and Identification: Pool samples from each matrix and subject. Profile the radioactive components using liquid chromatography with radiometric detection (e.g., LC-RAM). Identify the structure of metabolites using high-resolution mass spectrometry (HRMS) and NMR.

-

Quantitative Analysis of Parent Drug and Metabolites: Quantify the concentrations of the parent drug and major metabolites in plasma, urine, and feces using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters for the parent drug and total radioactivity.

-

Determine the mass balance by calculating the cumulative percentage of the radioactive dose recovered in urine and feces.

-

Characterize the metabolic pathways of the drug.

-

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of a compound.[3][4][5]

-

Materials and Reagents:

-

Pooled human liver microsomes (HLM)

-

Test compound and positive control (e.g., a compound with known metabolic stability)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

-

Incubation Procedure:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate the HLM and the test compound or positive control in phosphate buffer at 37°C for a short period.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression of the initial linear portion of the curve.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

-

Mandatory Visualizations

Metabolic Pathway of Metoprolol

Metoprolol is a beta-blocker that is extensively metabolized in the liver, primarily by the CYP2D6 enzyme.[1][6][7] The main metabolic pathways are O-demethylation, α-hydroxylation, and N-dealkylation.[6]

Experimental Workflow for Metabolite Identification using Isotopic Labeling and LC-MS

This workflow illustrates the general process of identifying drug metabolites using a stable isotope-labeled drug and high-resolution mass spectrometry.

Logical Relationship: From Isotopic Labeling Strategy to Data Interpretation

This diagram outlines the logical connections between the key stages of an isotopic labeling study in drug metabolism.

References

- 1. droracle.ai [droracle.ai]

- 2. LC-MS Data Processing with MAVEN: A Metabolomic Analysis and Visualization Engine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 5. nuvisan.com [nuvisan.com]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Certificate of Analysis for 2-Hydroxy Desipramine-d6

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the quality control and characterization of 2-Hydroxy Desipramine-d6, a deuterated internal standard essential for accurate bioanalytical and pharmacokinetic studies.

Introduction

This compound is the deuterium-labeled analog of 2-Hydroxy Desipramine, a primary metabolite of the tricyclic antidepressant Desipramine.[][2][3][4] As a stable isotope-labeled internal standard, it is a critical tool in quantitative analysis using mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.[5][6][7] Its near-identical physicochemical properties to the endogenous analyte allow for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification of 2-Hydroxy Desipramine in biological matrices.[8]

This guide outlines the typical data and experimental protocols found in a Certificate of Analysis (CoA) for this compound, ensuring its suitability for regulated research and development environments.

Quantitative Data Summary

The quality of a deuterated internal standard is defined by its identity, purity, and isotopic enrichment. The following tables summarize the typical specifications for this compound.

Table 1: General Properties

| Parameter | Specification |

| Chemical Name | 5-(3-(methylamino)propyl-1,1,2,2,3,3-d6)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol |

| Molecular Formula | C₁₈H₁₆D₆N₂O |

| Molecular Weight | 288.42 g/mol |

| CAS Number | 1977-15-7 (non-labeled) |

| Appearance | White to off-white solid |

Table 2: Quality Control Specifications

| Test | Method | Specification |

| Chemical Purity | HPLC-UV | ≥ 98.0% |

| Isotopic Purity | Mass Spectrometry | ≥ 99 atom % D |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure |

| Residual Solvents | GC-HS | As per USP <467> |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

Experimental Protocols

Detailed methodologies are crucial for the transparent and reproducible assessment of the quality of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the compound by separating it from any non-labeled or other impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 254 nm

Procedure:

-

Prepare a 1 mg/mL solution of this compound in methanol.

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the sample and run a gradient elution from 5% to 95% Mobile Phase B over 20 minutes.

-

Monitor the elution profile at 254 nm.

-

Calculate the area percent of the main peak to determine the chemical purity.

Isotopic Purity Assessment by Mass Spectrometry

Objective: To determine the isotopic enrichment of deuterium (B1214612) in the compound.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infuse the solution directly into the mass spectrometer.

-

Acquire the full scan mass spectrum in positive ion mode.

-

Determine the relative intensities of the ion corresponding to the fully deuterated compound (d6) and the ions corresponding to lower deuteration levels (d0-d5).

-

Calculate the isotopic purity as the percentage of the d6 isotopologue relative to the sum of all isotopologues.[9]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of deuterium labeling.

Instrumentation:

-

NMR spectrometer (400 MHz or higher)

Procedure:

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d6). The absence or significant reduction of proton signals at the labeled positions confirms deuteration.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms should be consistent with the proposed structure.

-

²H NMR: For highly deuterated compounds, a deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming the labeling sites.[10][11]

Mandatory Visualizations

Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control testing of this compound.

Caption: Quality control workflow for this compound.

LC-MS/MS Bioanalytical Workflow

This diagram outlines the typical use of this compound as an internal standard in a bioanalytical method.

References

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]

- 8. benchchem.com [benchchem.com]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-Hydroxy Desipramine using 2-Hydroxy Desipramine-d6

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Hydroxy Desipramine in biological matrices. The use of a stable isotope-labeled internal standard, 2-Hydroxy Desipramine-d6, ensures high accuracy and precision, making this method ideal for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.[1][2] The protocol outlines a straightforward sample preparation procedure and optimized chromatographic and mass spectrometric conditions.

Introduction

Desipramine is a tricyclic antidepressant that is metabolized in the liver to active metabolites, including 2-Hydroxy Desipramine.[3] Monitoring the levels of both the parent drug and its metabolites is crucial for therapeutic efficacy and to minimize toxicity.[4] LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[5] The incorporation of a deuterated internal standard, such as this compound, is critical for correcting variations in sample processing and instrument response, thereby improving the reliability of the results.[1][2] This document provides a detailed protocol for the development and application of an LC-MS/MS method for 2-Hydroxy Desipramine.

Experimental Protocols

Materials and Reagents

-

2-Hydroxy Desipramine analytical standard

-

This compound internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ammonium formate, LC-MS grade

-

Methyl tert-butyl ether (MTBE)

-

Human plasma (EDTA)

-

Deionized water

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

-

Analytical Column: A reversed-phase C18 column (e.g., 50 x 3.0 mm, 5 µm or similar) is commonly used.[4][6]

Standard and Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of 2-Hydroxy Desipramine and this compound in methanol.

-

Working Standard Solutions: Serially dilute the 2-Hydroxy Desipramine stock solution with 50:50 acetonitrile:water to prepare calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

Sample Extraction Protocol (Liquid-Liquid Extraction)

-

Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (this compound) to all tubes except for the blank.

-

Add a basic buffer to all samples and vortex briefly.[6]

-

Perform liquid-liquid extraction by adding 500 µL of MTBE.[6]

-

Vortex for 1 minute, followed by centrifugation for 5 minutes.

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the samples to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the mobile phase.[6]

LC-MS/MS Method Parameters

Liquid Chromatography

| Parameter | Value |

| Column | Thermo Scientific, BioBasic SCX, 50 x 3.0 mm, 5 µm[6] |

| Mobile Phase | 80:20 Acetonitrile:10 mM Ammonium Formate, pH 2.5 with Formic Acid[6] |

| Flow Rate | 0.7 mL/min |

| Column Temp | 50°C[7] |

| Injection Volume | 10 µL |

| Run Time | Approximately 2.5 minutes[6] |

Mass Spectrometry

| Parameter | Value |

| Mass Spectrometer | API 4000 or similar[6] |

| Ion Source | Electrospray Ionization (ESI)[6] |

| Ion Mode | Positive[6] |

| Gas Temperature | 350°C[7] |

| Nebulizer Pressure | 50 psi[7] |

Data Presentation

Table 1: Optimized MS/MS Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-Hydroxy Desipramine | 283.3 | 72.2[6] |

| This compound (IS) | 289.3 | 78.2 |

Table 2: Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 1.0 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | > 85% |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of 2-Hydroxy Desipramine.

Caption: Logical flow for LC-MS/MS method development.

Conclusion

The described LC-MS/MS method provides a reliable and robust tool for the quantitative determination of 2-Hydroxy Desipramine in biological samples. The use of the deuterated internal standard, this compound, ensures the accuracy and precision required for demanding research and clinical applications. The simple extraction procedure and short chromatographic run time allow for high-throughput analysis.

References

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. academic.oup.com [academic.oup.com]

- 4. medmedchem.com [medmedchem.com]

- 5. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. celerion.com [celerion.com]

- 7. academicworks.cuny.edu [academicworks.cuny.edu]

Application Notes and Protocols for the Use of 2-Hydroxy Desipramine-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-Hydroxy Desipramine-d6 as an internal standard in the quantitative analysis of desipramine (B1205290) and its primary metabolite, 2-hydroxydesipramine (B23142), in biological matrices. The protocols detailed below are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique widely employed in therapeutic drug monitoring (TDM) and pharmacokinetic studies.

Introduction

Desipramine is a tricyclic antidepressant that functions primarily by inhibiting the reuptake of norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506) in the synaptic cleft.[1][2][3] Its therapeutic efficacy is dependent on maintaining plasma concentrations within a narrow therapeutic window. Therefore, accurate and precise quantification of desipramine and its active metabolite, 2-hydroxydesipramine, is crucial for optimizing patient dosage, ensuring efficacy, and minimizing toxicity.[4]

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry. This compound, a deuterated analog of 2-hydroxydesipramine, is an ideal internal standard for the bioanalysis of desipramine and its hydroxylated metabolite. Its chemical and physical properties are nearly identical to the analytes of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization efficiency effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and reliable quantification.

Experimental Protocols

The following protocols outline a typical workflow for the quantification of desipramine and 2-hydroxydesipramine in human plasma using this compound as an internal standard.

Materials and Reagents

-

Desipramine hydrochloride (Reference Standard)

-

2-Hydroxydesipramine (Reference Standard)

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Basic buffer (e.g., sodium borate (B1201080) buffer, pH 9)

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of desipramine, 2-hydroxydesipramine, and this compound by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the desipramine and 2-hydroxydesipramine stock solutions with methanol:water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquoting: To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 25 µL of the 100 ng/mL this compound internal standard working solution.

-

Alkalinization: Add 100 µL of a basic buffer (e.g., sodium borate buffer, pH 9) to each tube and vortex briefly.

-

Extraction: Add 1 mL of MTBE to each tube. Cap and vortex for 5 minutes.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile). Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |